ethyl 7-methyl-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6(3H)-carboxylate
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Overview
Description
Ethyl 7-methyl-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6(3H)-carboxylate is a complex organic compound with a unique structure that combines elements of chromene, thiazole, and pyrimidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-methyl-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6(3H)-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the chromene and thiazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include ethyl acetoacetate, 2-methylchromene, and various thiazole derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems to monitor and adjust temperature, pressure, and reagent concentrations would be essential to maintain consistency and efficiency. Purification steps such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-methyl-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6(3H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reactive sites.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce saturated compounds.
Scientific Research Applications
Ethyl 7-methyl-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6(3H)-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of ethyl 7-methyl-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6(3H)-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Ethyl 7-methyl-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6(3H)-carboxylate can be compared with other similar compounds, such as:
Chromene derivatives: These compounds share the chromene core and may exhibit similar biological activities.
Thiazole derivatives: These compounds contain the thiazole ring and are often studied for their antimicrobial properties.
Pyrimidine derivatives: These compounds include the pyrimidine ring and are widely used in medicinal chemistry.
The uniqueness of this compound lies in its combination of these three structural elements, which may confer distinct properties and applications.
Properties
Molecular Formula |
C27H24N2O4S |
---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
ethyl (2Z)-7-methyl-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H24N2O4S/c1-4-32-26(31)23-16(2)28-27-29(24(23)18-10-6-5-7-11-18)25(30)22(34-27)15-20-14-19-12-8-9-13-21(19)33-17(20)3/h5-15,17,24H,4H2,1-3H3/b22-15- |
InChI Key |
APINEEKRTLUYPC-JCMHNJIXSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C/C4=CC5=CC=CC=C5OC4C)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC5=CC=CC=C5OC4C)S2)C |
Origin of Product |
United States |
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